The Chemical Structure, Properties, and Applications of (Z)-Dibenzo[b,f]azocin-6(5H)-one: A Comprehensive Technical Guide
The Chemical Structure, Properties, and Applications of (Z)-Dibenzo[b,f]azocin-6(5H)-one: A Comprehensive Technical Guide
Executive Summary
(Z)-dibenzo[b,f]azocin-6(5H)-one (CAS: 23112-88-1) is a highly specialized bicyclic scaffold characterized by an eight-membered azocine ring fused to two benzene rings. Operating as a critical intermediate, it bridges the gap between foundational organic synthesis and advanced therapeutic applications. This whitepaper explores the conformational dynamics of its rigidified structure, its physicochemical properties, and its pivotal role in synthesizing strain-promoted alkyne-azide cycloaddition (SPAAC) reagents and novel histone deacetylase (HDAC) inhibitors.
Structural Architecture and Conformational Dynamics
The core of (Z)-dibenzo[b,f]azocin-6(5H)-one lies in its eight-membered lactam (amide) ring. Unlike highly flexible aliphatic azocanes, the presence of two fused aromatic rings and a Z-configured (cis) double bond at the C11-C12 position restricts the molecule into a rigidified conformation—typically adopting a "tub" or "boat-boat" shape[1].
-
Ring Strain & Reactivity: The constrained geometry introduces significant transannular strain. While the lactam itself is stable, this inherent strain is the thermodynamic driver when the scaffold is converted into dibenzocyclooctyne (DBCO) derivatives. The release of approximately 18–22 kcal/mol of strain energy during SPAAC enables rapid, copper-free bioconjugation in physiological environments without the need for cytotoxic catalysts[2].
-
Hydrophobic Surface Area: The dual benzene rings provide a large, planar hydrophobic surface. This makes the scaffold an excellent candidate for occupying hydrophobic pockets in enzyme active sites, a feature heavily exploited in rational drug design to increase binding affinity[3].
Physicochemical Profile
Understanding the baseline properties of (Z)-dibenzo[b,f]azocin-6(5H)-one is essential for predicting its behavior in organic solvents, purification workflows, and biological assays. The following quantitative data is synthesized from structural data indexed in PubChem ()[4].
| Property | Value | Source |
| IUPAC Name | (11Z)-5H-benzo[c][1]benzazocin-6-one | PubChem[4] |
| Molecular Formula | C₁₅H₁₁NO | PubChem[4] |
| Molecular Weight | 221.26 g/mol | PubChem[4] |
| XLogP3 (Lipophilicity) | 3.3 | PubChem[4] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[4] |
| Hydrogen Bond Donors | 1 (Lactam N-H) | PubChem[4] |
| Hydrogen Bond Acceptors | 1 (Carbonyl O) | PubChem[4] |
| Rotatable Bonds | 0 (Rigidified Core) | PubChem[4] |
Synthetic Methodologies: The Beckmann Rearrangement Workflow
The primary route to synthesize the dibenzo[b,f]azocine core is the ring expansion of 5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberenone) via a Beckmann rearrangement[5].
Experimental Protocol 1: Synthesis of (Z)-dibenzo[b,f]azocin-6(5H)-one
Causality & Logic: The Beckmann rearrangement is driven by the migratory aptitude of the aryl group anti to the hydroxyl group of the oxime. Polyphosphoric acid (PPA) is selected because it functions dually as a viscous solvent and a strong dehydrating acid catalyst. It facilitates the generation of the nitrilium ion intermediate without the need for highly toxic chlorinating agents (e.g., PCl₅). The elevated temperature (125 °C) provides the necessary thermal energy to overcome the activation barrier for the migration of the bulky aryl group, expanding the 7-membered ring to the 8-membered azocine ring[5].
Step-by-Step Self-Validating Protocol:
-
Oximation: Dissolve 5H-dibenzo[a,d]cyclohepten-5-one (1.0 eq) in anhydrous pyridine. Add hydroxylamine hydrochloride (1.5 eq). Reflux the mixture for 20 hours.
-
Intermediate Isolation: Concentrate the mixture under reduced pressure. Dilute with ethyl acetate and wash with 1M HCl to remove residual pyridine. Dry over MgSO₄ and evaporate to yield the oxime intermediate.
-
Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) (Hexane:EtOAc 8:2). The oxime product must appear as a new, higher-polarity spot compared to the starting ketone.
-
-
Rearrangement: Slowly add the oxime to pre-heated PPA at 125 °C. Stir vigorously for 1 hour.
-
Validation Checkpoint: Monitor by TLC. The complete disappearance of the oxime spot and the appearance of a highly UV-active lower-Rf spot indicates successful conversion to the lactam.
-
-
Quenching: Pour the hot reaction mixture over crushed ice to safely hydrolyze the PPA. Extract the resulting aqueous suspension with dichloromethane (DCM).
-
Purification: Wash the organic layer with saturated NaHCO₃, dry, and concentrate. Recrystallize from ethanol to afford pure (Z)-dibenzo[b,f]azocin-6(5H)-one.
-
Validation Checkpoint: ¹H-NMR (CDCl₃) must show a broad singlet at ~8.0 ppm corresponding to the lactam N-H proton, confirming the ring expansion.
-
Synthetic workflow from dibenzosuberenone to DBCO reagents via Beckmann rearrangement.
Applications in Advanced Therapeutics & Bioconjugation
Precursor to DBCO Reagents (SPAAC)
(Z)-dibenzo[b,f]azocin-6(5H)-one is a critical intermediate in the synthesis of DBCO-amine and related cleavable Antibody-Drug Conjugate (ADC) linkers. The lactam is first reduced to an amine (yielding 5,6-dihydrodibenzo[b,f]azocine), followed by bromination and dehydrohalogenation to generate the highly strained alkyne. This alkyne readily undergoes copper-free click chemistry with azide-bearing biomolecules, forming stable triazole linkages without the cytotoxicity associated with traditional copper catalysts ()[5].
Scaffold for Tricyclic Vorinostat Analogues (HDAC Inhibitors)
Recent advancements in oncology have utilized the dibenzo[b,f]azocine scaffold to overcome the limitations of existing Histone Deacetylase (HDAC) inhibitors. By replacing the hydrophobic phenyl group of Vorinostat with the bulky, rigidified (Z)-dibenzo[b,f]azocin-6(5H)-one cap, researchers significantly enhanced the molecule's affinity for the outer rim of the HDAC active site[3].
Mechanistic Causality: The tricyclic cap increases the hydrophobic interaction surface area, leading to improved isoform selectivity (specifically targeting HDAC1, HDAC4, HDAC6, and HDAC8). This structural modification results in stronger cytotoxic effects and higher selectivity against leukemia (MV4-11) and lymphoma (Daudi) cell lines, while sparing normal murine fibroblasts and solid tumor lines ()[3][6].
Experimental Protocol 2: Synthesis of Dibenzoazocine-Capped Hydroxamic Acids
Causality & Logic: To convert the scaffold into an HDAC inhibitor, the lactam nitrogen must be alkylated with an aliphatic linker terminating in a zinc-binding group (ZBG). A hydroxamic acid is the optimal ZBG due to its bidentate chelation of the catalytic Zn²⁺ ion deep within the HDAC active site[3].
Step-by-Step Self-Validating Protocol:
-
N-Alkylation: React (Z)-dibenzo[b,f]azocin-6(5H)-one with methyl 8-bromooctanoate using NaH in anhydrous DMF at 0 °C, gradually warming to room temperature.
-
Validation Checkpoint: The disappearance of the lactam N-H peak (~8.0 ppm) in ¹H-NMR confirms successful N-alkylation.
-
-
Hydrolysis: Treat the resulting ester with LiOH in a THF/H₂O mixture to yield the free carboxylic acid.
-
Amidation: Couple the acid with O-(tetrahydro-2H-pyran-2-yl)hydroxylamine using EDC·HCl and HOBt in DCM.
-
Deprotection: Stir the intermediate in a solution of TFA/DCM (1:1) at room temperature for 2 hours to remove the THP protecting group.
-
Validation Checkpoint: Final High-Resolution Mass Spectrometry (HRMS) must match the calculated exact mass. ¹H-NMR (DMSO-d₆) must display the characteristic hydroxamic acid protons (NH-OH) at ~10.3 ppm and ~8.6 ppm, confirming the integrity of the ZBG.
-
Mechanism of action for dibenzoazocine-capped Vorinostat analogues in HDAC inhibition.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 15907750, dibenzo[b,f]azocin-6(5H)-one." PubChem. Available at:[Link]
-
Bieszczad, B., Garbicz, D., Świtalska, M., Dudek, M.K., Warszycki, D., Wietrzyk, J., Grzesiuk, E., & Mieczkowski, A. (2021). "Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues." Pharmaceuticals, 14(9), 851. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy 4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid [smolecule.com]
- 3. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dibenzo[b,f]azocin-6(5H)-one | C15H11NO | CID 15907750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DBCO-amine synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
